1,3-dimethyl-6-propyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3-dimethyl-6-propyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring. This compound also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrido[2,3-d]pyrimidine ring system, along with the attached functional groups. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrido[2,3-d]pyrimidine core and the trifluoromethyl group. The trifluoromethyl group is known to influence the acidity and basicity of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the lipophilicity of compounds, which can influence their absorption and distribution in the body .
Scientific Research Applications
Synthetic Methods and Chemical Properties
Isomeric Pyrazolo[3,4-d]pyrimidine-based Molecules : A study explored the structural properties of isomeric pyrazolo[3,4-d]pyrimidine molecules, revealing insights into their dimerization behavior and intermolecular interactions, which are relevant for understanding the chemical properties of related compounds (Avasthi et al., 2002).
Synthesis of Dihydropyrido[2,3-d]pyrimidine-2,4-diones : Research demonstrated a recyclable catalyst method for synthesizing diverse dihydropyrido[2,3-d]pyrimidine-2,4-dione derivatives, highlighting an environmentally benign approach that could be applicable to structurally related compounds (Verma & Jain, 2012).
Catalytic Applications and Novel Syntheses
Novel Multicomponent Synthesis of Pyridine-Pyrimidines : A study reported an efficient synthesis method for pyridine-pyrimidine derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This research provides a model for synthesizing complex pyrido[2,3-d]pyrimidine derivatives in an efficient and environmentally friendly manner (Rahmani et al., 2018).
Efficient One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones : The synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives via a three-component, one-pot process illustrates the potential for efficient synthesis strategies that could be adapted for related compounds (Bazgir et al., 2008).
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-4-6-13-10-24-17-15(18(27)26(3)19(28)25(17)2)16(13)29-11-12-7-5-8-14(9-12)20(21,22)23/h5,7-10H,4,6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMEMLWIDKZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC(=CC=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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